molecular formula C18H22O2 B15398451 Phenol, 2,2'-ethylidenebis[4,6-dimethyl- CAS No. 3772-19-8

Phenol, 2,2'-ethylidenebis[4,6-dimethyl-

Cat. No.: B15398451
CAS No.: 3772-19-8
M. Wt: 270.4 g/mol
InChI Key: CBSMHURWAVXJSM-UHFFFAOYSA-N
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Description

Phenol, 2,2'-ethylidenebis[4,6-dimethyl-] (CAS 35958-30-6), also known as 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (EDBP), is a bis-phenolic compound widely utilized as an antioxidant and ligand in polymerization catalysts. Its molecular formula is C₃₀H₄₆O₂, with a molecular weight of 438.68 g/mol . Key properties include a melting point of 162–164°C, a boiling point of 464.8±40.0°C, and a density of 0.975 g/cm³ . The ethylidene bridge (-CH₂CH₂-) connects two 4,6-di-tert-butylphenol units, providing steric bulk that enhances thermal stability and antioxidant efficacy. EDBP is employed in polymer synthesis (e.g., polylactide and polycaprolactone) due to its ability to form stable metal complexes with alkali and alkaline earth metals .

Properties

CAS No.

3772-19-8

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)ethyl]-4,6-dimethylphenol

InChI

InChI=1S/C18H22O2/c1-10-6-12(3)17(19)15(8-10)14(5)16-9-11(2)7-13(4)18(16)20/h6-9,14,19-20H,1-5H3

InChI Key

CBSMHURWAVXJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS 38486-51-0)
  • Molecular Formula : C₂₉H₄₄O₂; Molecular Weight : 424.66 g/mol .
  • Bridge Group : Methylene (-CH₂-), shorter than ethylidene.
  • Applications: Antioxidant in polymers and lubricants.
4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)
  • Molecular Formula : C₁₇H₂₀O₂; Molecular Weight : 256.34 g/mol .
  • Substituents : Methyl groups at 2,6-positions instead of tert-butyl.
  • Properties : Lower thermal stability due to reduced steric protection. Primarily used in resin synthesis .
Bisphenol A (BPA) (CAS 80-05-7)
  • Structure: Two phenol groups linked by a dimethylmethane bridge.
  • Applications : Widely used in polycarbonates and epoxy resins but restricted due to endocrine-disrupting effects .

Comparative Performance in Polymerization Catalysis

EDBP demonstrates superior performance in ring-opening polymerization (ROP) of lactides compared to methylene-bridged analogues:

  • Activity : Alkali metal-EDBP complexes (Li, Na, K, Rb) show moderate activity in rac-lactide ROP, with stereoselectivity order Rb≈K > Na≫Li .
  • Efficiency: Calcium-EDBP complexes exhibit lower activity than BHT (2,6-di-tert-butyl-4-methylphenol) systems due to reduced electron density modulation at the metal center .

Antioxidant Properties

Property EDBP 2,2'-Methylenebis(4,6-di-tert-butylphenol) BHT
Steric Hindrance High (ethylidene bridge) Moderate (methylene bridge) Low
Thermal Stability >300°C ~250°C ~200°C
Solubility Slightly soluble in water Similar to EDBP Highly soluble
Commercial Use ANOX™ 29, Ionox 129 LOWINOX® 22M46 Common in plastics
Regulatory Status SML limit: 0.10–0.20 mg/kg Not specified Restricted (BPA)

EDBP’s extended alkyl chain and tert-butyl substituents improve radical scavenging efficiency compared to methylene-bridged analogues .

Q & A

(Basic) What synthetic methods are used to produce 2,2'-ethylidenebis[4,6-dimethylphenol], and how is structural purity validated?

Answer:
The compound is synthesized via acid-catalyzed condensation of 4,6-dimethylphenol with acetaldehyde. Key steps include refluxing in toluene with sulfuric acid as a catalyst, followed by recrystallization from hexane to achieve >98% purity. Structural validation employs:

  • ¹H/¹³C NMR to confirm the ethylidene bridge (δ 5.2–5.4 ppm for methylene protons) and phenolic -OH groups (δ 8.3 ppm).
  • X-ray crystallography to resolve steric effects from dimethyl substituents and confirm dihedral angles between aromatic rings .

(Basic) Which analytical techniques are prioritized for characterizing thermal stability in polymer matrices?

Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (typically >300°C in N₂) and residue content.
  • Differential Scanning Calorimetry (DSC): Identifies melting transitions (Tm ≈ 180–190°C) and oxidative crosslinking exotherms.
  • FT-IR Spectroscopy: Tracks carbonyl index (1710 cm⁻¹) during accelerated aging (70°C/85% RH) to quantify antioxidant efficacy .

(Advanced) Why do alkali metal complexes of this ligand show inverse trends in lactide polymerization activity vs. stereoselectivity?

Answer:

MetalActivity (kₚ, L/mol·s)Stereoselectivity (Pₘ)
Li0.420.55
Na0.310.63
K0.190.70
Rb0.120.71

Mechanistic Insight: Smaller Li⁺ ions exhibit higher Lewis acidity (faster initiation) but poorer stereocontrol due to weaker chain-end coordination. Larger Rb⁺ enables tighter transition-state organization, enhancing isotacticity. Validate via ³¹P NMR to monitor propagating chain ends and MALDI-TOF for molecular weight distribution .

(Advanced) How can discrepancies between theoretical and observed antioxidant performance in polyethylene be resolved?

Answer:

  • EPR Spectroscopy: Quantifies radical scavenging capacity (e.g., 2.1 × 10⁴ M⁻¹s⁻¹ for peroxyl radicals).
  • Oxygen Uptake Manometry: Measures induction periods (e.g., 120 min at 0.1 wt% loading vs. control <30 min).
  • Arrhenius Modeling: Reconciles temperature-dependent discrepancies by comparing activation energies (Eₐ) between accelerated (150°C) and real-use (25°C) conditions .

(Advanced) What explains pH-dependent antioxidant behavior in aqueous emulsions?

Answer:
At pH > 8, phenolic -OH deprotonation reduces radical scavenging by 60–70%. Methodological validation:

  • UV-Vis Spectroscopy: Tracks λmax shifts from 280 nm (neutral) to 295 nm (deprotonated).
  • DPPH Assay: Confirms reduced quenching efficiency (IC50 increases from 12 µM to 45 µM at pH 10).
  • Molecular Dynamics: Simulates H-bond disruption between phenolic groups and water, explaining solubility-activity trade-offs .

(Regulatory/Safety) How are migration limits (SML) for food-contact materials determined?

Answer:

  • Compliance Testing: Use 50% ethanol as a food simulant (40°C/10 days) per EU 10/2011.
  • Quantification: HPLC-MS/MS with deuterated internal standards (LOD: 0.005 mg/kg).
  • Kinetic Modeling: Extrapolates long-term migration using Fickian diffusion coefficients (D = 1.2 × 10⁻¹⁴ cm²/s in LDPE) .

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